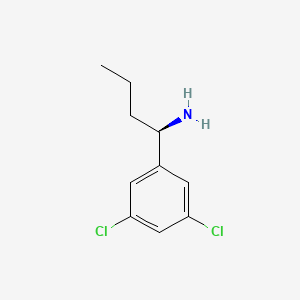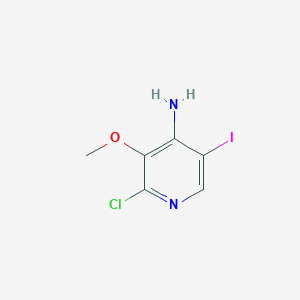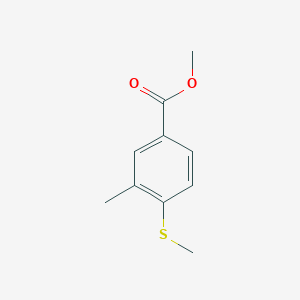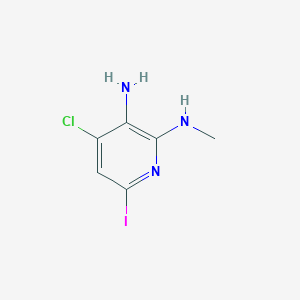
4-chloro-6-iodo-N2-methylpyridine-2,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-6-iodo-N2-methylpyridine-2,3-diamine is a chemical compound with the molecular formula C6H7ClIN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of chlorine and iodine atoms attached to the pyridine ring, along with a methyl group and two amino groups. It is used in various scientific research applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-iodo-N2-methylpyridine-2,3-diamine typically involves multiple steps. One common method includes the halogenation of a pyridine derivative, followed by the introduction of the amino groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. For example, the halogenation step may involve the use of iodine and chlorine sources under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques ensures the quality and consistency of the final product .
化学反应分析
Types of Reactions
4-chloro-6-iodo-N2-methylpyridine-2,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of amino groups to other functional groups.
Substitution: The chlorine and iodine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with different functional groups, while substitution reactions can introduce new substituents on the pyridine ring .
科学研究应用
4-chloro-6-iodo-N2-methylpyridine-2,3-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-chloro-6-iodo-N2-methylpyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
相似化合物的比较
Similar Compounds
Similar compounds to 4-chloro-6-iodo-N2-methylpyridine-2,3-diamine include other halogenated pyridine derivatives, such as:
- 4-chloro-6-iodo-N2-ethylpyridine-2,3-diamine
- 4-chloro-6-bromo-N2-methylpyridine-2,3-diamine
- 4-chloro-6-fluoro-N2-methylpyridine-2,3-diamine
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen atoms and functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
属性
分子式 |
C6H7ClIN3 |
|---|---|
分子量 |
283.50 g/mol |
IUPAC 名称 |
4-chloro-6-iodo-2-N-methylpyridine-2,3-diamine |
InChI |
InChI=1S/C6H7ClIN3/c1-10-6-5(9)3(7)2-4(8)11-6/h2H,9H2,1H3,(H,10,11) |
InChI 键 |
SHUDAXBLUAXBNO-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C(=CC(=N1)I)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


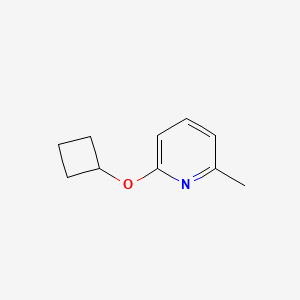
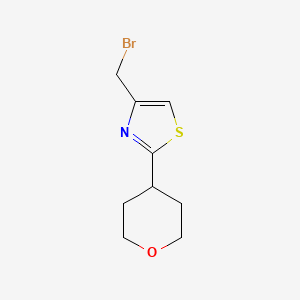
![17-[7-(4-Aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,33,37-pentahydroxy-18-methyl-9,13,15-trioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B13982613.png)
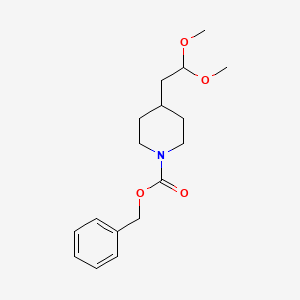
![tert-butyl (2S,5S)-2-methyl-5-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13982624.png)
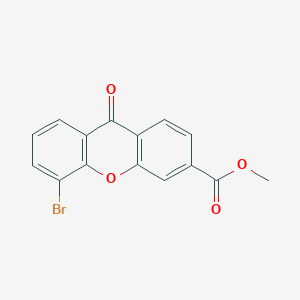
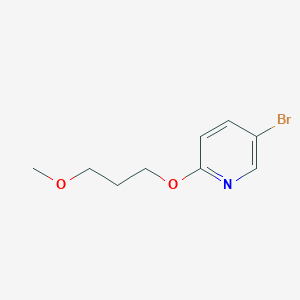
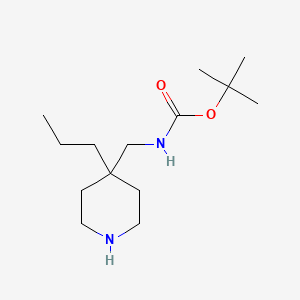
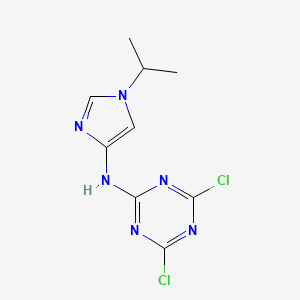
![3-Methyl-2-(o-tolyl)benzo[b]thiophene](/img/structure/B13982651.png)

